beta-Hydroxyhomomethionine
Description
Beta-hydroxyhomomethionine (chemical structure: hypothetical, based on nomenclature) is a sulfur-containing amino acid derivative characterized by a hydroxyl group (-OH) at the beta (β) position of its homomethionine backbone. Homomethionine itself is a homolog of methionine, featuring an additional methylene (-CH₂-) group in its carbon chain. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., homobetaines, hydroxy-substituted betaines) suggest roles in protein stabilization, biomedical applications, or metabolic pathways .
Properties
CAS No. |
53510-82-0 |
|---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
JOYBNYJPNBDURI-UHNVWZDZSA-N |
SMILES |
CSCCC(C(C(=O)O)N)O |
Isomeric SMILES |
CSCC[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
CSCCC(C(C(=O)O)N)O |
Synonyms |
2-amino-3-hydroxy-5-methylthio-n-valeric acid beta-hydroxyhomomethionine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare beta-hydroxyhomomethionine with structurally or functionally related compounds, drawing on data from betaine analogs, amino acids, and quaternary ammonium salts.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Differences and Research Findings
Structural Variations: this compound’s sulfur-containing backbone distinguishes it from non-sulfur analogs like HGB and HPHB. The thioether group (from methionine) may confer unique redox properties or metal-binding capacity, unlike purely hydrocarbon betaines . Compared to alanine betaine (a quaternary ammonium salt), this compound lacks a permanent positive charge but may exhibit zwitterionic behavior due to its amino and hydroxyl groups .
Functional Roles :
- Homobetaines (e.g., HGB, HPHB) are well-documented as protein stabilizers in extremophiles, protecting against denaturation from heat, salinity, or urea . This compound may share this role but with enhanced solubility due to its hydroxyl group.
- Beta-alanine, a metabolic precursor, contrasts with this compound in lacking a hydroxyl group and sulfur, limiting its utility in sulfur-dependent pathways .
Synthetic Accessibility :
- Homobetaines like HPHB are synthesized via alkylation or ion-exchange chromatography, suggesting similar routes for this compound. However, introducing a hydroxyl group may require additional oxidation steps .
Biomedical Potential: Homoveratryl amine, a phenethylamine derivative, is used in pharmaceutical intermediates (e.g., dopamine analogs) . This compound’s hydroxyl group could make it a candidate for drug delivery or chelation therapy.
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